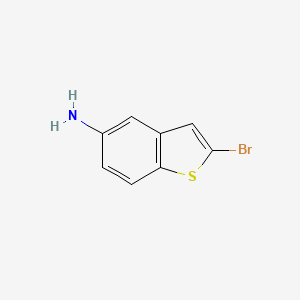
5-Amino-2-bromobenzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-bromobenzothiophene is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and materials science. The presence of both amino and bromo substituents on the benzothiophene ring makes it a versatile building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Amino-2-bromobenzothiophene involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to aminobenzothiophenes with yields ranging from 58% to 96% .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave irradiation and optimized reaction conditions ensures high yields and purity, making the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-bromobenzothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophenes, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
5-Amino-2-bromobenzothiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of kinase inhibitors and other bioactive molecules.
Medicine: It is incorporated into drug discovery programs for the development of anticancer, antifungal, and anti-inflammatory agents.
Industry: The compound is used in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 5-Amino-2-bromobenzothiophene involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby disrupting key signaling pathways involved in cell proliferation and survival. This makes it a valuable compound in the development of targeted therapies for cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzothiophene: Lacks the amino group, making it less versatile for certain applications.
3-Bromobenzothiophene-2-carboxylic acid: Contains a carboxylic acid group, which alters its reactivity and applications
Uniqueness
5-Amino-2-bromobenzothiophene is unique due to the presence of both amino and bromo substituents, which provide a balance of reactivity and stability. This makes it a highly versatile compound for various synthetic and research applications, distinguishing it from other benzothiophene derivatives .
Properties
Molecular Formula |
C8H6BrNS |
|---|---|
Molecular Weight |
228.11 g/mol |
IUPAC Name |
2-bromo-1-benzothiophen-5-amine |
InChI |
InChI=1S/C8H6BrNS/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4H,10H2 |
InChI Key |
JBAPOEVCJWPFHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


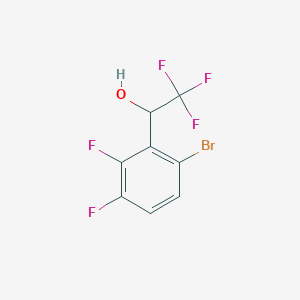
![5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13709477.png)
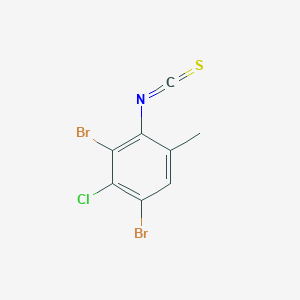
![1-[10-[4-(Dimethylamino)phenyl]-10H-phenothiazin-2-yl]ethanone](/img/structure/B13709509.png)
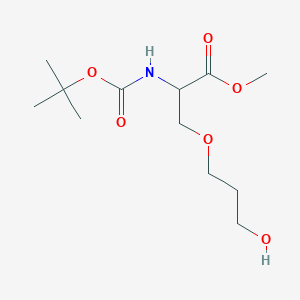
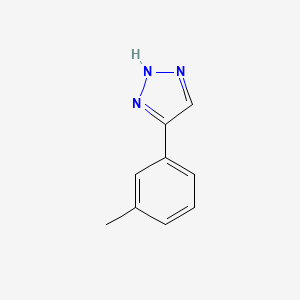
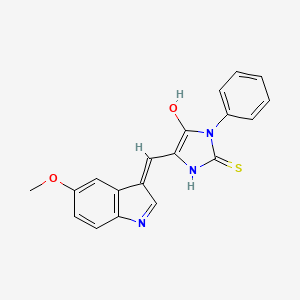
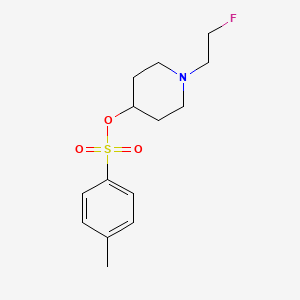
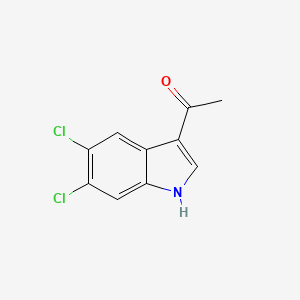
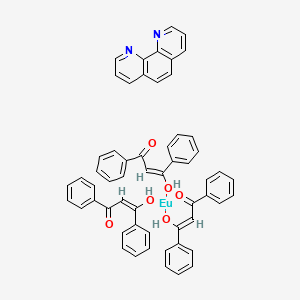
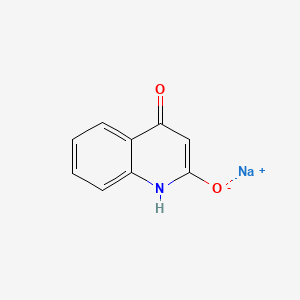
![tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B13709564.png)
![[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]azanium;chloride](/img/structure/B13709567.png)
![(2R,5S)-3-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)oxazolidine-5-carboxylic Acid](/img/structure/B13709578.png)
